molecular formula C6H13NO2 B13988721 Cyclopentanemethanol,3-amino-4-hydroxy-, (1R,3S,4S)-rel- CAS No. 68715-64-0

Cyclopentanemethanol,3-amino-4-hydroxy-, (1R,3S,4S)-rel-

Katalognummer: B13988721
CAS-Nummer: 68715-64-0
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: HTRVRQODPWDMNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-hydroxycyclopentanemethanol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxycyclopentanemethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of 3-Amino-4-hydroxycyclopentanemethanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-hydroxycyclopentanemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-hydroxycyclopentanemethanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-4-hydroxycyclopentanemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-hydroxycyclopentanemethanol can be compared with other similar compounds, such as:

    3-Amino-4-hydroxybenzoic acid: This compound has a similar functional group arrangement but a different ring structure.

    3-Amino-4-hydroxycyclohexanemethanol: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.

Eigenschaften

CAS-Nummer

68715-64-0

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

2-amino-4-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C6H13NO2/c7-5-1-4(3-8)2-6(5)9/h4-6,8-9H,1-3,7H2

InChI-Schlüssel

HTRVRQODPWDMNN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(C1N)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.